molecular formula CH3I B100923 Methyl iodide, [14C] CAS No. 16170-82-4

Methyl iodide, [14C]

Cat. No.: B100923
CAS No.: 16170-82-4
M. Wt: 143.932 g/mol
InChI Key: INQOMBQAUSQDDS-NJFSPNSNSA-N
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Description

Methyl iodide, [14C] (iodomethane-14C; CAS 16170-82-4) is a carbon-14 radiolabeled variant of methyl iodide (CH3I), a volatile halomethane. This compound is characterized by a [14C] isotope replacing the standard carbon atom in the methyl group, making it a critical tool in tracing biochemical pathways and organic synthesis mechanisms. Its molecular weight is 143.96 g/mol, and it is typically stored at 2–8°C due to its thermal sensitivity and radioactive nature .

Properties

IUPAC Name

iodo(114C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chemical Reactions Involving Methyl Iodide, [14C]

Methyl iodide is a versatile reagent in organic chemistry, particularly in nucleophilic substitution reactions. Its reactivity is primarily due to the presence of the iodine atom, which serves as an excellent leaving group. The following sections outline key reactions involving methyl iodide:

Nucleophilic Substitution Reactions

Methyl iodide undergoes bimolecular nucleophilic substitution (S_N2) reactions where nucleophiles attack the carbon atom bonded to iodine:

  • Alkylation Reactions :

    Methyl iodide can alkylate various nucleophiles such as amines, alcohols, and thiols. For example:

    R Nu+CH3IR N CH3 +I\text{R Nu}+\text{CH}_3\text{I}\rightarrow \text{R N CH}_3\text{ }+\text{I}^-

Formation of Radiolabeled Compounds

The incorporation of [14C] into various substrates is facilitated by methyl iodide:

  • Synthesis of [methyl-14C]thiothymidine :

    A palladium-mediated Stille coupling reaction using [14C]methyl iodide allows for the rapid synthesis of [methyl-14C]thiothymidine from a trialkyltin compound. This process typically yields high radiochemical purity and specific activity .

Degradation Pathways

Upon exposure to biological systems or environmental conditions, methyl iodide can degrade through various pathways:

  • Metabolism in Biological Systems :

    Studies have shown that after administration in vivo, [14C]methyl iodide is metabolized primarily to carbon dioxide and other metabolites such as N-(methylthioacetyl) glycine. The metabolic pathway involves rapid incorporation into DNA and subsequent degradation .

Comparison with Similar Compounds

Physicochemical Properties

Property Methyl Iodide, [14C] Methyl Bromide Methyl Chloride
Molecular Weight (g/mol) 143.96 94.94 50.49
State at Room Temp. Solid Gas Gas
Boiling Point (°C) 42 (non-labeled) 3.6 -24.2
Atmospheric Lifetime ~13 days ~0.7 years ~1 year

Other Methylating Agents

Dimethyl Sulfate (DMS) vs. Methyl Iodide

Parameter Methyl Iodide, [14C] Dimethyl Sulfate
Cost High Low
Toxicity High (R40) Extremely High
Selectivity High (iodide leaving group) Moderate
Industrial Use Limited Widespread

Dimethyl sulfate remains prevalent in bulk methylation due to lower cost, but methyl iodide is favored in precision syntheses requiring minimal side reactions .

Isotopically Labeled Methyl Compounds

Compound Isotope Applications
Methyl Iodide, [14C] 14C Radiolabeling, tracer studies
[D3]Methyl Iodide ²H (D) NMR spectroscopy, kinetic studies
[13C]Methyl Iodide 13C Stable isotope metabolic tracing

Research Findings and Environmental Impact

Atmospheric Behavior

  • Methyl iodide, [14C] has a short atmospheric lifetime (~13 days), primarily degraded via photolysis and reaction with Cl⁻ . Its vertical distribution in the tropics (e.g., MCI index of 0.11–0.40) helps model marine convection dynamics .
  • Contradictions : Global emission estimates vary; Redeker et al. (2000) reported 71 Gg/yr from rice paddies, while Muramatsu and Yoshida (1995) suggested 20 Gg/yr .

Environmental Role vs. Methyl Bromide

Methyl iodide’s lower ODP and shorter lifetime make it a less harmful alternative to methyl bromide, though its higher toxicity limits agricultural use .

Preparation Methods

Reaction Mechanism and Steps

The Grignard method leverages [14C]-methyl magnesium iodide (CH3MgI) to transfer the labeled methyl group. In a representative protocol:

  • Formation of [14C]-Methyl Magnesium Iodide : [14C]-Methyl iodide reacts with magnesium in anhydrous diethyl ether under reflux.

  • Quenching with Dichlorosilane : The Grignard reagent reacts with diphenyldichlorosilane (Ph2SiCl2) to form di-[14C]-methyldichlorosilane (Cl2Si(CH3)2).

  • Pinacol Condensation : The dichlorosilane intermediate is treated with pinacol (C6H14O2) and triethylamine in benzene, yielding tetramethylethylenedioxydi-[14C]-methylsilane.

Optimization and Yield

Critical parameters include:

  • Temperature Control : Maintaining ≤15°C during dichlorosilane synthesis prevents redistribution reactions.

  • Solvent Selection : Benzene ensures compatibility with triethylamine, which neutralizes HCl byproducts.

  • Purification : Fractional distillation under reduced pressure (1.09 mmHg) achieves 82% yield from diphenyldichlorosilane, with an overall radiochemical yield of 48% from [14C]-methyl iodide.

Monsanto Process Adaptations

Industrial Carbonylation Route

The Monsanto process, optimized for acetic acid production, has been adapted for [14C]-methyl iodide synthesis:

  • Methanol Hydroiodination : Methanol reacts with hydrogen iodide (HI) to form methyl iodide.

  • Rhodium Catalysis : [Rh(CO)2I2]− facilitates oxidative addition of CH3I, enabling carbonylation to acetyl iodide.

Challenges and Modifications

  • Back-Reaction Mitigation : Concentrated sulfuric acid suppresses reversion to methanol and HI.

  • Isotopic Dilution : Using [14C]-methanol as the starting material ensures high specific activity.

  • Yield : Industrial-scale runs report >90% conversion, though radiochemical yields for [14C] variants require rigorous exclusion of water.

Dimethyl Sulfate-Mediated Alkylation

Single-Step Nucleophilic Substitution

A simplified method employs dimethyl sulfate ((CH3O)2SO2) and sodium iodide:

  • Reaction Setup : Sodium iodide (2 eq) reacts with dimethyl sulfate in aqueous solution.

  • Distillation : Methyl iodide distills directly from the reaction mixture at 40–45°C.

Advantages Over Traditional Methods

  • Efficiency : 84% yield achieved in <2 hours.

  • Scalability : No requirement for anhydrous conditions or Grignard reagents.

  • Cost-Effectiveness : Dimethyl sulfate is cheaper than [14C]-methyl magnesium iodide.

Radiolabeling via Carbon Isotope Reduction

Isotopic Carbon Dioxide Route

[14C]-Methyl iodide originates from nuclear reactor-produced [14C]CO2:

  • Reduction to Methanol : [14C]CO2 is hydrogenated over a copper-zinc catalyst to [14C]-methanol.

  • Hydroiodination : [14C]-Methanol reacts with HI under acidic conditions (H2SO4) to yield [14C]-CH3I.

Key Parameters

  • Catalyst Activity : Cu/ZnO/Al2O3 achieves >95% CO2 conversion at 250°C.

  • Specific Activity : Adjusting the [14C]CO2-to-methanol ratio controls final radioactivity (typically 33–50 µCi/µmol).

Comparative Analysis of Synthesis Methods

MethodYield (%)Specific Activity (µCi/µmol)Key AdvantagesLimitations
Grignard Reagent4833High purity, scalableRequires anhydrous conditions
Monsanto Process>9050Industrial compatibilityComplex catalyst recovery
Dimethyl Sulfate8445Rapid, cost-effectiveToxicity of dimethyl sulfate
CO2 Reduction70–95AdjustableDirect isotopic incorporationHigh infrastructure costs

Critical Considerations in Synthesis

Radiochemical Purity

  • Byproduct Removal : Fractional distillation and silica gel chromatography eliminate unreacted [14C]-methanol and HI.

  • QC Analysis : Liquid scintillation counting and NMR verify isotopic enrichment and chemical structure.

Scalability and Cost

  • Grignard vs. Dimethyl Sulfate : The latter is preferable for small-scale labs, while the former suits high-purity demands.

  • Isotopic Source : [14C]CO2 reduction remains the gold standard for specific activities >50 µCi/µmol .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [14C]-labeled methyl iodide for reproducible radiochemical yields?

  • Methodological Answer : The synthesis of [14C]-methyl iodide often involves isotopic substitution in precursor molecules. For example, Wittig condensation using [14C]-labeled methyl iodide with organophosphorus reagents (e.g., triphenylphosphine) can yield labeled compounds. Critical steps include:

  • Purification : Use column chromatography or recrystallization to isolate intermediates, ensuring ≥95% radiochemical purity .
  • Validation : Confirm isotopic incorporation via mass spectrometry (MS) or liquid scintillation counting (LSC), cross-referenced with unlabeled standards .
  • Documentation : Report reaction conditions (solvent, temperature, stoichiometry) and purification protocols to enable reproducibility .

Q. What experimental design considerations are critical when using [14C]-methyl iodide in tracer studies?

  • Methodological Answer :

  • Dose Calibration : Precisely quantify radioactivity (e.g., μCi/mg) using LSC and normalize to experimental systems (e.g., cell cultures, enzymatic assays) to avoid saturation effects .
  • Control Experiments : Include unlabeled methyl iodide controls to distinguish isotopic effects from background noise .
  • Safety Protocols : Address volatility and radiological hazards via sealed reaction vessels and fume hoods, with institutional radiation safety approvals .

Q. How should researchers validate the purity and stability of [14C]-methyl iodide in long-term studies?

  • Methodological Answer :

  • Stability Testing : Monitor decomposition via HPLC-MS under storage conditions (e.g., -20°C in amber vials). Report degradation products (e.g., iodide ions) and adjust storage protocols .
  • Purity Metrics : Use radiochemical purity thresholds (e.g., ≥98%) and validate with orthogonal methods (TLC, NMR) .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized in kinetic studies involving [14C]-methyl iodide?

  • Methodological Answer :

  • Kinetic Modeling : Apply pseudo-first-order assumptions to dilute tracer concentrations, ensuring isotopic dilution does not skew rate constants .
  • Calibration Curves : Use internal standards (e.g., [13C]-methyl iodide) to correct for matrix effects in MS or LSC data .
  • Statistical Validation : Perform triplicate experiments with error margins ≤5% to confirm reproducibility .

Q. What strategies resolve contradictions between observed and theoretical isotopic incorporation rates in methylation reactions?

  • Methodological Answer :

  • Mechanistic Profiling : Investigate side reactions (e.g., SN2 vs. radical pathways) using deuterated analogs or radical traps .
  • Data Reconciliation : Compare experimental yields with computational models (e.g., DFT calculations for activation energies) to identify outliers .
  • Metadata Cross-Validation : Ensure raw data (count rates, quenching corrections) align with reporting standards in Table 1 of Stuiver & Polach (1977) .

Q. How should metadata be structured to ensure interoperability of [14C]-methyl iodide datasets across laboratories?

  • Methodological Answer :

  • Mandatory Fields : Include "who" (PI/institution), "when" (experimental timeline), "how" (instrumentation, LSC settings), and "where" (geolocation if environmental sampling) .
  • Standardized Vocabularies : Adopt IUPAC nomenclature for chemical parameters and MIAME (Minimum Information About a Metabolomics Experiment) for omics studies .
  • Data Repositories : Use platforms like ChEMBL or PubChem to upload raw spectra and reaction logs with DOIs .

Q. What analytical techniques are most robust for quantifying [14C]-methyl iodide in complex biological matrices?

  • Methodological Answer :

  • Extraction Protocols : Use liquid-liquid partitioning (e.g., ethyl acetate) to isolate methyl iodide from lipids/proteins, validated via spike-recovery experiments (target: 90–110% recovery) .
  • Detection Limits : Optimize LSC counting times to achieve ≤0.1 Bq/g sensitivity, correcting for quenching using external standard ratios .
  • Cross-Platform Validation : Confirm results with accelerator mass spectrometry (AMS) for ultra-trace detection .

Data Integrity and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in [14C]-methyl iodide synthesis?

  • Methodological Answer :

  • Process Automation : Use flow chemistry systems to standardize reaction parameters (e.g., residence time, mixing efficiency) .
  • Batch Records : Document deviations (e.g., humidity, reagent lot changes) and their impact on yield/purity .
  • Interlab Comparisons : Participate in round-robin studies to benchmark synthesis protocols .

Q. What statistical approaches are recommended for analyzing low-signal [14C] data in environmental samples?

  • Methodological Answer :

  • Bayesian Modeling : Apply Markov chain Monte Carlo (MCMC) methods to estimate uncertainty in low-count regions .
  • Error Propagation : Calculate combined uncertainties for multi-step protocols (e.g., synthesis + extraction + detection) using ISO/IEC GUIDE 98-3 .

Tables for Reference

Parameter Recommended Standard Source
Radiochemical Purity≥98% (HPLC-MS/LSC)
LSC Counting Time≥10 mins/sample (background ≤5% of signal)
Storage Stability-20°C in argon-filled amber vials
Metadata CompletenessMIAME/IUPAC compliance

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl iodide, [14C]
Reactant of Route 2
Methyl iodide, [14C]

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